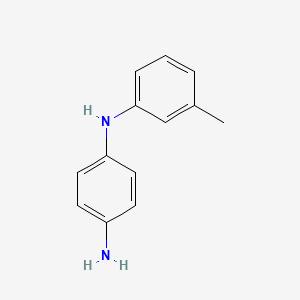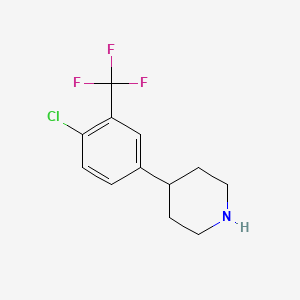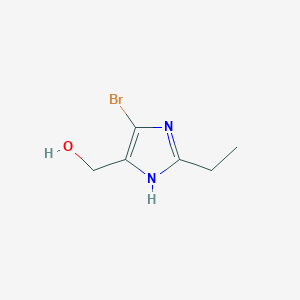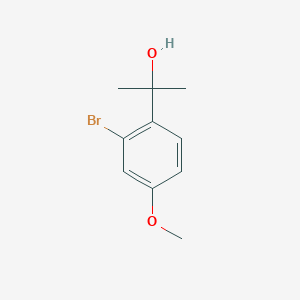
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid
概要
説明
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, alcohol derivatives, and substituted triazoles, respectively .
科学的研究の応用
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 1,2,3-Triazole-4-carboxylic acid
- 4-(Methoxycarbonyl)-1H-1,2,3-triazole
- 2-(1H-1,2,3-Triazol-1-yl)acetic acid
Uniqueness
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to the presence of both the triazole ring and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
特性
CAS番号 |
467235-15-0 |
|---|---|
分子式 |
C7H9N3O4 |
分子量 |
199.16 g/mol |
IUPAC名 |
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(6(11)12)10-3-5(8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12) |
InChIキー |
GTAWINYLPOBCFF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=C(N=N1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8537599.png)




![4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B8537633.png)






